2(1H)-Isoquinolinebutanamine, 3,4-dihydro-
Description
2(1H)-Isoquinolinebutanamine, 3,4-dihydro- is a heterocyclic organic compound belonging to the isoquinoline (B145761) family. wikipedia.org Its structure is characterized by a bicyclic system composed of a benzene (B151609) ring fused to a partially saturated pyridine (B92270) ring, with a butanamine substituent attached to the nitrogen atom. ontosight.ai This specific arrangement of atoms imparts distinct chemical properties that are of significant interest in various research domains.
Table 1: Chemical and Physical Properties of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 4-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-amine |
| CAS Number | 88461-37-2 |
The 3,4-dihydroisoquinoline (B110456) core is a prevalent scaffold in a multitude of natural products and synthetic molecules. nih.gov This structural motif is a key component of many isoquinoline alkaloids, which are known for their wide-ranging biological activities. numberanalytics.comwikipedia.org Derivatives of 3,4-dihydroisoquinoline are actively investigated for their potential applications in medicine, with studies reporting activities such as antitumor, antimicrobial, and anti-inflammatory properties. nih.govnih.govnuph.edu.ua The synthesis of these compounds is often achieved through classic organic reactions like the Bischler-Napieralski and Pictet-Spengler reactions, which allow for the construction of the core isoquinoline ring system. organic-chemistry.orgthermofisher.com The versatility of these synthetic routes enables the introduction of diverse substituents, leading to a vast chemical space for exploration. organic-chemistry.org
The nitrogen atom at the 2-position of the 3,4-dihydroisoquinoline ring is a critical site for chemical modification. The introduction of substituents at this position, known as N-substitution, can significantly influence the molecule's steric and electronic properties. This, in turn, can modulate its biological activity and physical characteristics. researchgate.net Research has shown that N-substituted 3,4-dihydroisoquinolines can act as potent inhibitors of various enzymes and can interact with specific biological receptors. acs.orgnih.gov The butanamine side chain in 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- introduces a flexible, basic functional group, which can participate in hydrogen bonding and ionic interactions, making it a point of interest for designing molecules with specific biological targets.
The history of isoquinoline chemistry dates back to 1885 when it was first isolated from coal tar. wikipedia.org The structural elucidation of isoquinoline paved the way for the identification and synthesis of a vast number of related natural products, most notably the isoquinoline alkaloids like morphine and papaverine. numberanalytics.comwikipedia.org Early synthetic efforts were focused on developing methods to construct the fundamental isoquinoline ring system. The Bischler-Napieralski reaction, discovered in 1893, involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com Another pivotal method, the Pictet-Spengler reaction, reported in 1911, condenses a β-arylethylamine with an aldehyde or ketone to yield a tetrahydroisoquinoline. thermofisher.comwikipedia.orgjk-sci.com These foundational reactions have been refined and expanded over the decades, enabling chemists to synthesize increasingly complex and functionally diverse isoquinoline derivatives, including N-substituted compounds like 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-. mdpi.comrsc.org
The focused academic and industrial investigation into 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- and its close analogs stems from their potential as biologically active agents. The combination of the 3,4-dihydroisoquinoline scaffold with an N-butanamine substituent creates a molecule with potential to interact with various biological systems. nih.govnuph.edu.uajournaljpri.com For instance, derivatives of tetrahydroisoquinoline have been explored for their cytotoxic effects against cancer cells and their antimicrobial properties. journaljpri.com The specific arrangement of functional groups in 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- makes it a candidate for studies targeting enzymes and receptors where the amine group can act as a key interacting moiety. Research into related N-substituted dihydroisoquinolines has shown promising results in areas such as urease inhibition and protein arginine methyltransferase (PRMT5) inhibition, highlighting the therapeutic potential of this class of compounds. acs.orgnih.gov
Table 2: Key Synthetic Reactions in Isoquinoline Chemistry
| Reaction Name | Description | Year Discovered |
|---|---|---|
| Bischler-Napieralski Reaction | Intramolecular electrophilic aromatic substitution to cyclize β-arylethylamides into 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org | 1893 |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com | 1911 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKUDRCZBGENKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427964 | |
| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174643-96-0 | |
| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dihydroisoquinoline Scaffolds and Their N Substitution
Classical and Modern Strategies for 3,4-Dihydroisoquinoline (B110456) Core Formation
The synthesis of the 3,4-dihydroisoquinoline core can be achieved through several classical and modern synthetic reactions. These methods offer various pathways to access this important heterocyclic system, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.
Bischler-Napieralski Reaction: Mechanism and Scope Expansion for Dihydroisoquinolines
The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgnih.gov This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnih.gov The reaction is most effective when the aromatic ring is activated by electron-donating groups. nih.gov
The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, the prevalence of which can be influenced by the reaction conditions. One proposed mechanism involves the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to form the cyclized product. organic-chemistry.orgnih.gov An alternative pathway suggests the formation of a dichlorophosphoryl imine-ester intermediate prior to cyclization. nih.gov
Recent advancements have expanded the scope of the Bischler-Napieralski reaction. The use of microwave assistance can accelerate the reaction and improve yields, allowing for the rapid generation of substituted isoquinoline (B145761) libraries. researchgate.net Modifications to the procedure, such as using oxalyl chloride and a Lewis acid like FeCl₃, can prevent the formation of nitrile byproducts through a retro-Ritter type reaction by forming an N-acyliminium intermediate. researchgate.net
Table 1: Comparison of Bischler-Napieralski Reaction Conditions
| Dehydrating Agent | Typical Conditions | Substrate Scope | Key Features |
| POCl₃, P₂O₅ | Refluxing in an inert solvent (e.g., toluene (B28343), acetonitrile) | Electron-rich β-arylethylamides | Classical conditions, widely used. organic-chemistry.orgnih.gov |
| Tf₂O, 2-chloropyridine | Low temperature to room temperature | Broad, including some electron-deficient systems | Milder conditions, often high yields. nih.govnih.govgoogle.com |
| Oxalyl chloride, FeCl₃ | Milder conditions | Avoids retro-Ritter side reactions | Proceeds via an N-acyliminium intermediate. researchgate.net |
| Microwave irradiation | Accelerated reaction times | Suitable for library synthesis | Rapid and efficient heating. researchgate.net |
Pictet-Spengler Cyclization: Asymmetric Variants and Substrate Diversity
The Pictet-Spengler reaction provides another powerful route to isoquinoline derivatives, typically yielding tetrahydroisoquinolines which can be subsequently oxidized to 3,4-dihydroisoquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
A significant area of development in the Pictet-Spengler reaction has been the advent of asymmetric variants, enabling the enantioselective synthesis of chiral isoquinoline alkaloids and their analogs. These asymmetric transformations often employ chiral Brønsted acids or organocatalysts to induce stereoselectivity. For instance, chiral phosphoric acids have been successfully utilized as catalysts.
The substrate scope of the Pictet-Spengler reaction is broad. A wide variety of β-arylethylamines and carbonyl compounds can be employed, leading to a diverse array of substituted isoquinoline products. Recent studies have demonstrated the use of N-carbamoyl-β-arylethylamines with various aldehydes to produce enantioenriched tetrahydroisoquinolines, which are valuable intermediates for the synthesis of complex natural products. chemrxiv.orgresearchgate.net
Pomeranz-Fritsch Reaction and its Regioselective Adaptations
The Pomeranz-Fritsch reaction offers a direct method for the synthesis of the isoquinoline core from benzaldehydes and 2,2-dialkoxyethylamines. mdpi.comresearchgate.net The reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate. mdpi.com While the classical conditions often require strong acids and high temperatures, several modifications have been developed to improve yields and expand the reaction's applicability.
Regioselective adaptations of the Pomeranz-Fritsch reaction are crucial for controlling the substitution pattern on the resulting isoquinoline ring. The Schlittler-Müller modification, for example, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, providing a route to C1-substituted isoquinolines. The Bobbitt modification involves the hydrogenation of the intermediate imine to an aminoacetal, which then cyclizes to form a tetrahydroisoquinoline. These adaptations allow for greater control over the final product's structure.
Newer Annulation Approaches utilizing Phenylethanols and Nitriles
More recent synthetic strategies have emerged for the construction of the 3,4-dihydroisoquinoline scaffold, offering alternatives to the classical named reactions. One notable approach involves the tandem annulation of phenylethanols and nitriles, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). researchgate.net This method is believed to proceed through the formation of a phenonium ion, which acts as a reactive intermediate for the subsequent cyclization. This convergent approach allows for increased substrate and product diversity compared to the more linear synthesis of N-arylethyl amides required for the Bischler-Napieralski reaction.
Cyclodehydration of Amides through Electrophilic Activation
A versatile and mild method for the synthesis of 3,4-dihydroisoquinolines involves the cyclodehydration of amides through electrophilic activation. nih.govnih.govgoogle.com This approach typically utilizes trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base, such as 2-chloropyridine, to activate the amide carbonyl group. nih.govnih.govgoogle.com The activated amide then undergoes intramolecular cyclization onto the aromatic ring.
This method offers several advantages, including mild reaction conditions (often from low temperatures to room temperature), short reaction times, and high yields. nih.govnih.govgoogle.com It is compatible with a wide range of functional groups and has been successfully applied to both electron-rich and electron-deficient substrates, as well as optically active amides, often proceeding with the preservation of enantiomeric purity. nih.govnih.gov
Introduction and Derivatization of the Butanamine Side Chain at N-2
Once the 3,4-dihydroisoquinoline core is synthesized, the next crucial step is the introduction of the butanamine side chain at the N-2 position. This can be achieved through various N-alkylation strategies.
A common approach is the direct N-alkylation of the 3,4-dihydroisoquinoline with a suitable four-carbon electrophile. For instance, the reaction with 4-bromobutanenitrile would introduce a cyanobutyl group at the N-2 position. Subsequent reduction of the nitrile functionality, for example, through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, would yield the desired butanamine side chain.
Alternatively, reductive amination provides a powerful method for forging the C-N bond. This can be accomplished by reacting the 3,4-dihydroisoquinoline with 4-aminobutanal (B194337) or a protected equivalent, such as its dimethyl acetal, in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This one-pot procedure offers an efficient route to the N-(4-aminobutyl)-3,4-dihydroisoquinoline.
Following the successful installation of the butanamine side chain, the terminal primary amine offers a versatile handle for further derivatization, allowing for the synthesis of a diverse library of compounds. Standard transformations of the primary amine can be readily employed:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce further alkyl groups on the terminal nitrogen, leading to secondary or tertiary amines.
These derivatization strategies significantly expand the molecular diversity accessible from the core 2-(1H)-Isoquinolinebutanamine, 3,4-dihydro- structure, enabling the exploration of structure-activity relationships in various contexts.
Table 2: Summary of N-Butanamine Side Chain Introduction and Derivatization
| Method | Reagents | Intermediate/Product | Key Features |
| N-Alkylation and Reduction | 1. 4-bromobutanenitrile2. Reducing agent (e.g., H₂/catalyst, LiAlH₄) | 2-(4-cyanobutyl)-3,4-dihydroisoquinoline followed by 2-(4-aminobutyl)-3,4-dihydroisoquinoline | Two-step process, versatile for nitrile reduction. |
| Reductive Amination | 4-aminobutanal or protected form, reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | 2-(4-aminobutyl)-3,4-dihydroisoquinoline | One-pot procedure, efficient C-N bond formation. |
| Acylation | Acyl chloride or anhydride, base | N-(4-(3,4-dihydroisoquinolin-2-yl)butyl)amide | Forms a stable amide linkage. |
| Sulfonylation | Sulfonyl chloride, base | N-(4-(3,4-dihydroisoquinolin-2-yl)butyl)sulfonamide | Creates a sulfonamide functional group. |
| Reductive Alkylation | Aldehyde or ketone, reducing agent | N-alkylated-N-(4-(3,4-dihydroisoquinolin-2-yl)butyl)amine | Access to secondary and tertiary amines. |
Alkylation and Reductive Amination Strategies at the Isoquinoline Nitrogen
A primary strategy for introducing the butanamine moiety involves direct functionalization of the nitrogen atom of a pre-synthesized 3,4-dihydroisoquinoline ring. Two of the most effective methods for this N-alkylation are direct alkylation and reductive amination.
Direct Alkylation: This classic approach involves the reaction of 3,4-dihydroisoquinoline with a suitable four-carbon electrophile. A common choice is a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane, or a butyl chain with a leaving group at one end and a protected amine at the other. The reaction proceeds via nucleophilic substitution, where the secondary amine of the dihydroisoquinoline ring attacks the electrophilic carbon of the butyl chain. However, a significant challenge with direct alkylation is the potential for overalkylation, as the resulting secondary amine can be more reactive than the starting material. almerja.com
Reductive Amination: A more controlled and widely used method is reductive amination, also known as reductive alkylation. wikipedia.org This process involves the reaction of the 3,4-dihydroisoquinoline with a four-carbon carbonyl compound, such as 4-oxobutanal or a protected derivative, to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired amine without being isolated. wikipedia.orgmasterorganicchemistry.com The key advantage of this one-pot procedure is the avoidance of multiple alkylations that can plague direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.com
| Method | Reagents | Key Features |
| Direct Alkylation | 3,4-dihydroisoquinoline, 1-halo-4-(protected)aminobutane | Straightforward S_N2 reaction; risk of overalkylation. |
| Reductive Amination | 3,4-dihydroisoquinoline, 4-oxobutanal derivative, Reducing Agent (e.g., NaBH₃CN) | One-pot reaction, high selectivity, avoids polyalkylation. wikipedia.orgmasterorganicchemistry.com |
Functional Group Interconversions on the Butyl Chain to Yield Amine Moieties
An alternative to directly introducing the butanamine chain is to first attach a four-carbon chain with a precursor functional group to the isoquinoline nitrogen. This precursor is then chemically transformed into the amine in a subsequent step. This functional group interconversion (FGI) approach offers flexibility and access to a wider range of starting materials. almerja.com
Common strategies include:
Reduction of a Nitrile: The 3,4-dihydroisoquinoline can be alkylated with a 4-halobutyronitrile. The resulting N-linked butyronitrile (B89842) can then be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reduction of an Azide (B81097): A highly reliable method involves the alkylation with a 4-halo-1-butyl halide followed by substitution with sodium azide to form an N-(4-azidobutyl) intermediate. The azide group is then cleanly reduced to the amine via catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like LiAlH₄. This method is favored for its high efficiency and the mild conditions of the reduction step.
Reduction of a Nitro Compound: Alkylation with a 1-halo-4-nitrobutane and subsequent reduction of the nitro group provides another route. The reduction can be achieved using methods such as catalytic hydrogenation or with metals in acidic media (e.g., Fe/HCl). solubilityofthings.com
These FGI strategies are fundamental in organic synthesis, allowing for the construction of complex molecules by transforming one reactive center into another. fiveable.me
Stereoselective Installation of the Butanamine Moiety
While the parent compound 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- is achiral, the synthesis of chiral derivatives, where a stereocenter exists on the butanamine chain, requires stereoselective methods. Asymmetric synthesis of chiral amines is a critical area in pharmaceutical chemistry. semanticscholar.org
One powerful approach involves the stereoselective reduction of a prochiral imine or enamine intermediate. For instance, if a ketone is present on the butyl side chain attached to the isoquinoline nitrogen, its conversion to an enamine followed by asymmetric hydrogenation using a chiral catalyst (e.g., a Noyori-type Ruthenium-BINAP complex) can yield the amine with high enantiomeric excess. clockss.org
Alternatively, chemoenzymatic methods offer exceptional selectivity. oup.com Enzymes such as amine dehydrogenases (AmDHs) or transaminases (ATAs) can be used to convert a ketone precursor into a chiral amine. oup.comnih.gov A chemoenzymatic cascade could involve the chemical synthesis of an N-(4-oxobutyl)-3,4-dihydroisoquinoline derivative, followed by a biocatalytic reductive amination or transamination to install the amine group with high stereocontrol. nih.govacs.org These enzymatic reactions are prized for their high enantioselectivity (often >99% ee) and operation under mild, environmentally friendly conditions. acs.org
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. Green chemistry principles are increasingly applied to the synthesis of heterocyclic scaffolds like dihydroisoquinolines, focusing on reducing energy consumption, minimizing waste, and using safer reagents. benthamdirect.combohrium.com
Microwave-Assisted Synthesis of Dihydroisoquinolines
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The formation of the 3,4-dihydroisoquinoline core via classic reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations can be significantly enhanced by microwave irradiation. organic-chemistry.orgacs.org This technique often leads to dramatic reductions in reaction times (from hours to minutes), improved product yields, and better selectivity compared to conventional heating methods. proquest.comresearchgate.net The efficiency of microwave heating allows for the rapid generation of libraries of substituted dihydroisoquinolines, which are precursors for the target compound. organic-chemistry.orgacs.org
| Reaction | Conventional Heating | Microwave-Assisted |
| Bischler-Napieralski | Several hours | Minutes organic-chemistry.org |
| Pictet-Spengler | Hours to days | Minutes to hours organic-chemistry.org |
| α-amidoalkylation | Long reaction times | 60 minutes shd-pub.org.rs |
Ultrasound-Assisted Synthetic Procedures for Heterocycles
Ultrasonication, or the use of high-frequency sound waves (>20 kHz), is another green chemistry technique that can promote and accelerate organic reactions. benthamdirect.combenthamdirect.com The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. bohrium.com The application of ultrasound in the synthesis of nitrogen-containing heterocycles can lead to higher yields, shorter reaction times, and reduced use of hazardous chemicals. benthamdirect.comproquest.comrsc.org It is considered an eco-friendly and energy-efficient alternative to traditional synthetic methods. bohrium.com
Chemoenzymatic Transformations for Enhanced Selectivity
Chemoenzymatic synthesis combines the best of chemical and biological catalysis to create efficient and highly selective reaction pathways. As mentioned in the context of stereoselective synthesis (2.2.3), enzymes offer unparalleled selectivity under mild, aqueous conditions. acs.org Biocatalytic approaches, particularly using enzymes like transaminases, are a cornerstone of green chemistry for producing optically pure amines. oup.com These methods avoid the need for chiral auxiliaries or expensive, and often toxic, heavy metal catalysts that are common in traditional asymmetric synthesis. oup.com The development of one-pot chemoenzymatic cascades, where a chemical reaction is directly followed by an enzymatic transformation, represents a highly efficient and sustainable strategy for synthesizing complex chiral molecules. nih.govacs.org
Synthetic Utility of Precursor Molecules for 3,4-Dihydroisoquinolines
Role of β-ketoester and Aromatic Aldehyde Derivatives
The reaction between β-arylethylamines and carbonyl compounds, known as the Pictet-Spengler reaction, is a classic and widely used method for the synthesis of tetrahydroisoquinolines. organicreactions.orgwikipedia.orgresearchgate.net A variation of this reaction, the Bischler-Napieralski reaction, allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. organicreactions.orgwikipedia.orgorganic-chemistry.org Both reactions are powerful tools for the construction of the isoquinoline core.
Microwave assistance has been shown to accelerate both the Bischler-Napieralski and Pictet-Spengler reactions, allowing for the rapid generation of substituted isoquinoline libraries. organic-chemistry.org While the direct use of β-ketoesters and aromatic aldehydes in a one-pot synthesis of 3,4-dihydroisoquinolines is less commonly reported, these precursors are integral to multi-step sequences that lead to the desired scaffold. For instance, a β-ketoester can be converted to a β-arylethylamine, which can then undergo a Pictet-Spengler reaction with an aromatic aldehyde.
Exploiting N-Acyliminium Intermediates in Ring Closure Reactions
The cyclization of N-acyliminium ions is a potent and versatile strategy for the synthesis of a wide variety of nitrogen-containing heterocycles, including 3,4-dihydroisoquinolines. tandfonline.comtandfonline.comdocumentsdelivered.comresearchgate.net These reactive intermediates can be generated from various precursors, such as amides, and subsequently undergo intramolecular cyclization onto an aromatic ring. organic-chemistry.orgtandfonline.com
A modified Bischler-Napieralski procedure utilizes the conversion of an amide to an N-acyliminium intermediate using oxalyl chloride-FeCl3. organic-chemistry.org This approach avoids the retro-Ritter reaction, a common side reaction that can lead to the formation of nitriles. organic-chemistry.org The subsequent removal of the oxalyl group furnishes the desired 3,4-dihydroisoquinoline in good yield. organic-chemistry.org
Furthermore, N-acyliminium ions generated in situ from o-formyl carbamates and various amines have been employed in a one-pot, microwave-assisted aza-Friedel-Crafts arylation to produce 4-aryl 3,4-dihydroquinazolinones, a related class of heterocycles. researchgate.netrsc.org This methodology highlights the broad utility of N-acyliminium ion chemistry in the synthesis of diverse heterocyclic frameworks. The application of this strategy to the synthesis of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- would involve the use of a precursor that, upon cyclization, incorporates the butanamine side chain at the nitrogen atom.
Utilization of α-Azido Carbonyl Compounds in Cycloaddition Reactions
α-Azido carbonyl compounds have emerged as valuable precursors for the synthesis of isoquinoline and isoindole derivatives. organic-chemistry.org These compounds, bearing a 2-alkenylaryl moiety at the α-position, can undergo intramolecular 1,3-dipolar cycloaddition of the azide onto the alkene to form isoindoles. organic-chemistry.orgorganic-chemistry.org Alternatively, they can be converted to isoquinolines through a 6π-electrocyclization of an N-H imine intermediate. organic-chemistry.orgorganic-chemistry.org
The reaction conditions can be selectively modified to favor one pathway over the other. For instance, heating the α-azido carbonyl compound in toluene or DMF promotes the formation of isoindoles. organic-chemistry.org On the other hand, treatment with additives such as sodium azide or sodium acetate (B1210297), followed by cyclization at elevated temperatures, leads to the formation of isoquinolines. organic-chemistry.org The versatility of α-azido carbonyl compounds as precursors for azaheterocycles provides a foundation for the development of novel synthetic routes to functionalized 3,4-dihydroisoquinolines. organic-chemistry.org The intramolecular cyclization of azido-isocyanides triggered by the azide anion represents another innovative approach to complex heterocyclic systems. nih.govnih.gov
Data Tables
Table 1: Synthetic Methodologies for 3,4-Dihydroisoquinoline Scaffolds
| Methodology | Key Precursors | Reaction Type | Key Features | Reference(s) |
| Solvent-Free/Catalyst-Free | Anilines, Alkyl Vinyl Ketones | Condensation | Microwave-assisted, environmentally friendly | ias.ac.in |
| Pictet-Spengler Reaction | β-Arylethylamines, Aldehydes/Ketones | Condensation, Ring Closure | Forms tetrahydroisoquinolines | organicreactions.orgwikipedia.org |
| Bischler-Napieralski Reaction | β-Arylethylamides | Cyclodehydration | Forms 3,4-dihydroisoquinolines | organicreactions.orgwikipedia.orgorganic-chemistry.org |
| N-Acyliminium Ion Cyclization | Amides, Carbamates | Electrophilic Aromatic Substitution | Versatile, avoids side reactions | organic-chemistry.orgtandfonline.com |
| α-Azido Carbonyl Cycloaddition | α-Azido Carbonyls with Alkenylaryl Moiety | Cycloaddition/Electrocyclization | Orthogonal synthesis of isoquinolines/isoindoles | organic-chemistry.orgorganic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 2 1h Isoquinolinebutanamine, 3,4 Dihydro
Reactivity at the Ring Nitrogen (N-2) and Exocyclic Amine
The presence of two nitrogen atoms—one within the ring system and one on the exocyclic side chain—provides multiple sites for chemical modification. The primary amine of the butanamine group is a potent nucleophile, while the ring nitrogen, as part of an imine, is less nucleophilic but can be involved in reactions that alter the heterocyclic core.
The terminal primary amine on the butanamine side chain is a strong nucleophile and readily participates in nucleophilic substitution reactions. It can react with a variety of electrophiles, such as alkyl halides and acyl halides, to form more complex derivatives. For instance, alkylation would lead to secondary or tertiary amines, while acylation would produce amide derivatives. These reactions are fundamental for building more complex molecular architectures based on the dihydroisoquinoline scaffold.
The primary amine functionality is a key site for the synthesis of amides, ureas, and thioureas, which are structural motifs present in many biologically active compounds. nih.gov
Amide Formation: The reaction of the terminal amine with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields amides. youtube.com Direct condensation with a carboxylic acid typically requires a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate dehydration. masterorganicchemistry.comyoutube.com The use of more reactive acyl chlorides or anhydrides allows for a more direct reaction, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. youtube.com
Urea and Thiourea Formation: Ureas and thioureas are readily synthesized by treating the primary amine with isocyanates and isothiocyanates, respectively. researchgate.netnih.gov This addition reaction is typically efficient and proceeds under mild conditions. These derivatives have been extensively explored in medicinal chemistry for their therapeutic potential. nih.gov
| Derivative | Reagent | Reaction Type | Reference |
| Amide | Carboxylic Acid + Coupling Agent (e.g., DCC) | Dehydrative Condensation | youtube.comresearchgate.net |
| Amide | Acyl Chloride/Anhydride (B1165640) + Base | Nucleophilic Acyl Substitution | youtube.com |
| Urea | Isocyanate | Nucleophilic Addition | researchgate.netgeorganics.sk |
| Thiourea | Isothiocyanate | Nucleophilic Addition | nih.govgeorganics.sk |
The butanamine side chain provides the necessary length and a terminal nucleophile to engage in intramolecular cyclization reactions, leading to the formation of novel fused polycyclic systems. These reactions can be designed to create complex, rigid structures that are of interest in medicinal chemistry and materials science.
One such pathway is the reaction of a 1-alkyl-3,4-dihydroisoquinoline with cyclic anhydrides, such as succinic or glutaric anhydride, in a process known as the Castagnoli–Cushman reaction. nih.govbeilstein-journals.org In this type of reaction, the enamine tautomer of the dihydroisoquinoline acts as the initial nucleophile, attacking the anhydride. Subsequent ring-closure involving the side-chain amine could lead to the formation of a new fused ring system. For 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, the terminal amine could act as an internal nucleophile to attack an electrophilic center on the isoquinoline (B145761) ring, potentially formed after an initial reaction, to construct a new bridged or fused heterocyclic system. nih.govbeilstein-journals.org
| Reactants | Conditions | Product Type | Reference |
| 1-Methyl-3,4-dihydroisoquinoline + Glutaric Anhydride | Xylene, Inert Atmosphere, Heat | Benzo[a]quinolizidine System | nih.gov |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline + Succinic Anhydride | Xylene, 120 °C | Pyrrolo[2,1-a]isoquinolinone | beilstein-journals.org |
Transformations of the Saturated C3-C4 Portion of the Dihydroisoquinoline Ring
The partially saturated nature of the 3,4-dihydroisoquinoline (B110456) ring allows for specific chemical transformations that are not possible with the fully aromatic isoquinoline system. These include oxidation to achieve full aromaticity and reactions at the C1 position involving the imine bond.
The 3,4-dihydroisoquinoline core can be readily oxidized to the corresponding fully aromatic isoquinoline. This aromatization is a common transformation and can be achieved using a variety of oxidizing agents. organic-chemistry.orgorganic-chemistry.org This reaction is synthetically useful for accessing substituted isoquinolines, which are important structural motifs in many natural products and pharmaceuticals.
Several methods have been reported for the oxidation of dihydroisoquinolines and their tetrahydroisoquinoline precursors. For instance, Fremy's salt or a combination of iodine and sodium acetate (B1210297) (I₂/NaOAc) can effectively oxidize tetrahydroisoquinolines to the dihydroisoquinoline stage. capes.gov.br Further oxidation of 3,4-dihydroisoquinolines to the aromatic isoquinoline can be accomplished using reagents like potassium permanganate, manganese dioxide, or through catalytic dehydrogenation. clockss.org A copper(II) chloride-oxygen system has also been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. clockss.org Air oxidation in the presence of a strong base like KOH in DMSO can also furnish the aromatic derivative. capes.gov.br
| Oxidizing System | Substrate | Product | Reference |
| Air/KOH/DMSO | 3,4-Dihydroisoquinolines | Aromatic Isoquinolines | capes.gov.br |
| I₂ / NaOAc | Tetrahydroisoquinolines | 3,4-Dihydroisoquinolines | capes.gov.br |
| CuCl₂ / O₂ | Tetrahydroisoquinolines | 3,4-Dihydroisoquinolines | clockss.org |
| DDQ in dioxane | 3,4-Dihydroisoquinolinium salts | N-substituted isoquinolinium salts | capes.gov.br |
The C1 position of the 3,4-dihydroisoquinoline ring is part of an imine (C=N) double bond, making it electrophilic. This site is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). mdpi.com This reaction provides a powerful and widely applicable method for introducing a wide variety of substituents at the C1 position, leading to the formation of 1-substituted-1,2,3,4-tetrahydroisoquinolines. researchgate.net
The reaction involves the addition of the organometallic reagent across the C=N double bond. For example, treatment of a 3,4-dihydroisoquinoline with a Grignard reagent, such as a substituted benzylmagnesium chloride, at low temperatures (e.g., -80 °C to -10 °C) in a solvent like THF, results in the formation of the corresponding 1-(substituted-benzyl)-1,2,3,4-tetrahydroisoquinoline in good yields. researchgate.net Organolithium reagents are reported to react even faster and under milder conditions than their Grignard counterparts. mdpi.com This transformation is a key step in the synthesis of many isoquinoline alkaloids and related pharmacologically active molecules.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| 3,4-Dihydroisoquinoline | 4-Chlorobenzylmagnesium chloride | THF, -10 °C to RT | 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline | 86% | researchgate.net |
| 3,4-Dihydroisoquinoline | 4-Methylbenzylmagnesium chloride | THF, -10 °C to RT | 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | 85% | researchgate.net |
| 3,4-Dihydroisoquinoline | Benzylmagnesium chloride | THF, -10 °C to RT | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | 62% | researchgate.net |
Reactivity of the Aromatic Ring
The aromatic portion of the 3,4-dihydroisoquinoline scaffold is a modified benzene (B151609) ring, and its reactivity is significantly influenced by the fused, N-substituted dihydropyrido ring. The secondary amine within this ring system, specifically the nitrogen atom bearing the butanamine group, acts as an electron-donating group, thereby activating the aromatic ring towards electrophilic attack.
The N-alkyl substituent of the 1,2,3,4-tetrahydroisoquinoline (B50084) core is an activating group that directs incoming electrophiles to the ortho and para positions relative to the point of fusion. libretexts.org In the context of the THIQ ring system, the position para to the activating group is C-6, and the ortho positions are C-5 and C-7. However, the directing influence is primarily channeled through the C-N bond to the aromatic ring, making positions 6 and 8 the electronically favored sites for substitution.
Due to steric hindrance from the adjacent non-aromatic ring, electrophilic attack at the C-8 position is generally disfavored. Consequently, electrophilic aromatic substitution on 2-alkyl-1,2,3,4-tetrahydroisoquinolines typically occurs with high regioselectivity at the C-6 position. researchgate.net This is consistent with studies on the analogous tetrahydroquinoline system, where nitration of neutral N-protected derivatives preferentially yields the 6-nitro product. researchgate.net
Common electrophilic aromatic substitution reactions applicable to this scaffold include:
Nitration: Using reagents like nitric acid in sulfuric acid, the nitro group (NO₂⁺) is selectively introduced at the C-6 position.
Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or a suitable solvent lead to the corresponding 6-halo derivatives.
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) is achieved using an acyl halide or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgnrochemistry.com The reaction proceeds regioselectively at the C-6 position to yield 6-acyl-2(1H)-isoquinolinebutanamine, 3,4-dihydro-. nih.gov Because the resulting ketone is deactivating, this reaction cleanly stops after a single substitution. nrochemistry.com
Friedel-Crafts Alkylation: While possible, this reaction is often less synthetically useful due to the risk of polyalkylation, as the newly introduced alkyl group further activates the ring. organic-chemistry.org
The general pattern of regioselectivity is summarized in the table below.
| EAS Reaction | Typical Reagents | Major Product Regioisomer | Rationale for Selectivity |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro | Electronic activation (para-director) |
| Bromination | Br₂ / FeBr₃ | 6-Bromo | Electronic activation and steric hindrance at C-8 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl | Electronic activation and no polyacylation |
Halogenated derivatives of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, particularly at the C-6 position, are versatile substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org Palladium-catalyzed reactions are most common in this context. youtube.com
Suzuki-Miyaura Coupling: This reaction couples a 6-bromo or 6-iodo derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a robust method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the C-6 position. princeton.eduorganic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling a 6-halo derivative with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.org This enables the synthesis of various 6-amino derivatives. The catalytic cycle typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov
Sonogashira Coupling: The coupling of a 6-halo derivative with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, provides a direct route to 6-alkynyl substituted tetrahydroisoquinolines. mdpi.com
Heck Coupling: This reaction forms a new C-C bond by coupling the 6-halo derivative with an alkene in the presence of a palladium catalyst and a base, yielding 6-alkenyl products. mdpi.com
The table below outlines typical conditions for these transformations on a hypothetical 6-bromo-2(1H)-isoquinolinebutanamine, 3,4-dihydro- substrate.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ + Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | C(sp²)-N |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI | Et₃N, Piperidine | C(sp²)-C(sp) |
| Heck | H₂C=CHR | Pd(OAc)₂ + PPh₃ | Et₃N, K₂CO₃ | C(sp²)-C(sp²) |
Stereochemical Control and Derivatization
The presence of a butanamine substituent at the N-2 position introduces chirality if a stereocenter exists within the butane (B89635) chain (e.g., a sec-butyl group). Furthermore, reactions on the THIQ ring itself, particularly at the C-1 position, can generate a new stereocenter, leading to the formation of diastereomers.
Significant research has focused on controlling the stereochemical outcome of reactions involving the tetrahydroisoquinoline scaffold. These methods are crucial for the synthesis of enantiomerically pure compounds.
Substrate-Controlled Diastereoselectivity: The existing chiral center in the butanamine side chain can exert diastereocontrol over reactions at other sites. For instance, in the formation of a new stereocenter at C-1, the bulky chiral side chain can sterically block one face of the molecule, directing an incoming reagent to the opposite face, leading to a preponderance of one diastereomer.
Chiral Auxiliaries: Chiral auxiliaries attached to the nitrogen atom have been successfully employed to direct the stereoselective synthesis of 1-substituted THIQs. ua.es Although the butanamine group is a permanent substituent, the principles of using nitrogen-bound chirality to control stereochemistry are directly applicable.
Asymmetric Catalysis: The use of chiral catalysts enables the enantioselective or diastereoselective functionalization of the THIQ core. For example, intramolecular 1,3-chirality transfer reactions, catalyzed by Lewis acids like Bi(OTf)₃, can create a chiral center at C-1 with high stereoselectivity, controlled by a pre-existing chiral center on a side chain. nih.gov
Multi-component Reactions: Diastereoselective one-pot, multi-component reactions provide an efficient route to complex, functionalized THIQ derivatives. researchgate.net For example, the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization has been used to synthesize THIQ-1-carboxylic acids with good diastereoselectivity. nih.gov
The following table summarizes selected methods for stereocontrolled modifications.
| Method | Transformation | Stereochemical Control | Example |
| Tandem Reaction | Aziridine ring-opening and Michael reaction | Excellent diastereoselectivity | Silver(I) triflate-promoted synthesis of cis-1-alkyl-4-aminotetrahydroisoquinolines. researchgate.net |
| 1,3-Chirality Transfer | Intramolecular cyclization of a chiral amino alcohol | High diastereoselectivity (syn Sₙ2'-type process) | Bi(OTf)₃-catalyzed formation of chiral 1-substituted THIQs. nih.gov |
| Petasis Reaction / Cyclization | Boronic acid, amine, and glyoxylic acid reaction | Diastereoselective formation of a C-1 stereocenter | Synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov |
Assuming the butanamine substituent contains a chiral center (e.g., in a 2-(butan-2-yl)-1,2,3,4-tetrahydroisoquinoline structure), this center can be a key element in further synthetic transformations.
Modification of the Side Chain: The functional groups on the butanamine side chain itself can be modified. If the side chain contains other functional groups, standard chemical transformations can be applied. The chirality of the center would be preserved as long as the bonds to the stereocenter are not broken.
Chirality Transfer: As mentioned previously, the existing chirality on the N-substituent can be leveraged to introduce new stereocenters within the THIQ ring system. nih.gov This approach, known as chirality transfer, is a powerful strategy for asymmetric synthesis.
Diastereoselective Cycloadditions: The chiral environment provided by the butanamine substituent can influence the facial selectivity of cycloaddition reactions. For example, in a 1,3-dipolar cycloaddition involving the THIQ core, the chiral side chain can direct the approach of the dipole, leading to a diastereomerically enriched product. bath.ac.uk
The functionalization of these chiral centers is integral to building molecular complexity and synthesizing specific stereoisomers of biologically active molecules. The interplay between the existing chirality of the side chain and the reactivity of the heterocyclic core allows for sophisticated synthetic strategies aimed at producing structurally defined targets.
Mechanistic and Theoretical Studies on 3,4 Dihydroisoquinoline Derivatives
Elucidation of Reaction Mechanisms in Synthesis and Transformation
The synthesis of 2-substituted 3,4-dihydroisoquinolines, such as 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, typically involves the formation of the core dihydroisoquinoline ring followed by N-alkylation or the utilization of a pre-functionalized amine in a cyclization reaction. Mechanistic studies, therefore, often concentrate on the foundational cyclization processes.
Kinetic and Thermodynamic Studies of Cyclization Processes
The formation of the 3,4-dihydroisoquinoline (B110456) scaffold is a key area of study, with reactions such as the Bischler-Napieralski and Pictet-Spengler syntheses being primary examples. Kinetic and thermodynamic control can dictate the product distribution in these reactions. For instance, in related electrophilic additions to conjugated systems, lower temperatures often favor the kinetic product, which is formed more rapidly due to a lower activation energy. libretexts.org Conversely, higher temperatures can lead to the thermodynamically more stable product. libretexts.orglibretexts.org
In the context of resolving racemic mixtures of related quinoline (B57606) derivatives, strong dependencies on reaction kinetics and solvent choice have been observed, which can influence the stoichiometry of the resulting diastereomeric salts. researchgate.net While specific kinetic and thermodynamic data for the direct synthesis of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- are not extensively documented, the principles governing the formation of the dihydroisoquinoline ring system are applicable. The reaction conditions, including temperature and the choice of acid catalyst, are crucial in determining the efficiency and outcome of the cyclization step.
Identification and Characterization of Reaction Intermediates
The Bischler-Napieralski reaction, a common method for synthesizing 3,4-dihydroisoquinolines, is proposed to proceed through several key intermediates. wikipedia.orgorganicreactions.org Two primary mechanisms have been debated. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The prevalence of one mechanism over the other is thought to be dependent on the specific reaction conditions. wikipedia.org
Further studies have provided evidence for the role of N-acyliminium ions as intermediates in modified Bischler-Napieralski procedures. organic-chemistry.org The formation of a phenonium ion has also been identified as a stable and reactive intermediate in a tandem annulation approach to synthesizing 3,4-dihydroisoquinolines. organic-chemistry.org The characterization of these transient species is often accomplished through a combination of spectroscopic methods and trapping experiments.
For the synthesis of N-alkylated 3,4-dihydroisoquinolinones, iminium intermediates are also key. semanticscholar.org For instance, the N-alkylation of 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation proceeds through an iminium salt. semanticscholar.org The synthesis of a related compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, is achieved through a modified Strecker reaction, which inherently involves iminium intermediates. researchgate.net
Computational Chemistry for Structural and Energetic Insights
Computational chemistry provides a powerful tool for understanding the structural and energetic properties of 3,4-dihydroisoquinoline derivatives at a molecular level.
Quantum Chemical Calculations (DFT) for Conformational Analysis and Stability
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the conformational preferences and stability of molecules. For the 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- molecule, DFT calculations can be employed to determine the most stable conformations of the butanamine side chain relative to the dihydroisoquinoline ring. The N-containing six-membered ring in a related bis(3,4-dihydroisoquinolin-2(1H)-yl)methanethione has been shown to adopt a half-chair conformation. researchgate.net
DFT calculations are also instrumental in elucidating reaction mechanisms. For the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, mechanistic studies and DFT calculations have been used to propose reasonable reaction pathways. researchgate.net In studies of other heterocyclic compounds, DFT has been used to calculate geometric parameters, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govresearchgate.net For 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, MD simulations could be used to explore the accessible conformational space of the flexible butanamine side chain and the puckering of the dihydroisoquinoline ring.
MD simulations are particularly valuable in understanding the interactions of molecules with biological targets. In studies of related benzylisoquinoline alkaloids, MD simulations have been used to assess the stability of ligand-protein complexes. nih.gov For the design of novel inhibitors based on tetrahydroquinoline derivatives, MD simulations have been employed to evaluate the stability of the ligand-receptor complexes. mdpi.com
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can be used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, as well as infrared vibrational frequencies. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a molecule. nih.gov
Theoretical calculations can also be used to map out reaction pathways and determine the activation energies for different synthetic routes. This can provide valuable insights into the feasibility of a proposed synthesis and help to optimize reaction conditions. For example, computational studies have been used to investigate the reactivity of "methanal" with 2-naphthylamines, providing insights into the reaction mechanism. mdpi.com
Structure-Reactivity Relationships within the 3,4-Dihydroisoquinoline Framework
The reactivity and selectivity of reactions involving the 3,4-dihydroisoquinoline scaffold are intricately linked to the electronic and steric properties of substituents on both the aromatic ring and the dihydroisoquinoline core. Understanding these relationships is crucial for designing efficient synthetic routes and for the targeted synthesis of derivatives with specific chemical properties.
Hammett Analysis and Electronic Effects on Reaction Rates
The electronic influence of substituents on the reaction rates of 3,4-dihydroisoquinoline derivatives can be quantitatively assessed using Hammett analysis. This approach correlates the reaction rate constants of a series of substituted derivatives with the Hammett substituent constant (σ), which reflects the electron-donating or electron-withdrawing nature of the substituent. The Hammett equation is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant indicating the sensitivity of the reaction to electronic effects, and σ is the substituent constant. libretexts.org
Reactions favored by electron-withdrawing groups have a positive ρ value, while those favored by electron-donating groups have a negative ρ value. libretexts.org For reactions involving the 3,4-dihydroisoquinoline nucleus, such as electrophilic aromatic substitution or reactions at the imine-like C1 position, the electronic nature of substituents on the benzene (B151609) ring plays a significant role.
For instance, in the Bischler-Napieralski reaction, a common method for synthesizing 3,4-dihydroisoquinolines, the cyclization step is an intramolecular electrophilic aromatic substitution. nih.gov The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the phenylethylamine precursor can accelerate this reaction by increasing the electron density of the aromatic ring, making it more susceptible to electrophilic attack. nih.gov Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) would be expected to decrease the reaction rate.
Illustrative Data for Hammett Analysis of a Hypothetical Reaction:
The following interactive table illustrates the expected trend in relative reaction rates for a hypothetical electrophilic substitution reaction on a series of 7-substituted 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- derivatives.
| Substituent (R) at C7 | Hammett Constant (σₚ) | Expected Relative Rate (k/k₀) |
| -OCH₃ | -0.27 | > 1 (Rate increases) |
| -CH₃ | -0.17 | > 1 (Rate increases) |
| -H | 0.00 | 1 (Reference) |
| -Cl | 0.23 | < 1 (Rate decreases) |
| -NO₂ | 0.78 | < 1 (Rate significantly decreases) |
This data is illustrative and based on established principles of Hammett analysis. Actual experimental values may vary.
Steric Effects and their Influence on Reaction Selectivity
Steric effects, arising from the spatial arrangement of atoms, significantly influence the selectivity of reactions involving the 3,4-dihydroisoquinoline framework. wikipedia.org Steric hindrance can impede the approach of a reagent to a particular reaction site, thereby favoring reaction at a less hindered position. numberanalytics.com This principle is crucial in controlling regioselectivity and stereoselectivity.
In the context of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, the butanamine substituent at the N2 position can exert a notable steric influence on reactions occurring at the adjacent C1 position. For example, in reactions involving nucleophilic addition to the C1 carbon of a related 3,4-dihydroisoquinolinium species, a bulky substituent at N2 could hinder the approach of the nucleophile.
Furthermore, substituents on the aromatic ring, particularly at the C5 and C8 positions, can influence the conformation of the dihydroisoquinoline ring system and sterically shield adjacent positions. This can be exploited to direct reactions to a specific site.
The interplay of steric and electronic effects is often complex. For instance, while an electron-donating group at a certain position might electronically favor a reaction, its steric bulk could simultaneously disfavor it. nih.gov Therefore, a comprehensive understanding of both factors is essential for predicting reaction outcomes.
Illustrative Data on the Influence of Steric Hindrance:
This interactive table provides a conceptual illustration of how varying the steric bulk of a substituent at the N2 position of a 3,4-dihydroisoquinoline derivative might affect the diastereoselectivity of a hypothetical reaction at the C1 position, leading to two possible diastereomers (A and B).
| N2-Substituent | Steric Bulk (Conceptual) | Diastereomeric Ratio (A:B) |
| -CH₃ | Low | ~ 1:1 |
| -CH(CH₃)₂ | Medium | ~ 3:1 |
| -C(CH₃)₃ | High | > 10:1 |
This data is for illustrative purposes to demonstrate the principle of steric influence on reaction selectivity. Actual ratios are reaction-dependent.
Strategic Utility in Advanced Organic Synthesis and Materials Science Research
Building Blocks for Architecturally Complex Molecules
The 3,4-dihydroisoquinoline (B110456) core is a prevalent motif in numerous natural products and pharmacologically active molecules. The introduction of a butanamine side chain at the nitrogen atom provides a versatile point of attachment and modification, suggesting its potential as a key intermediate in the synthesis of complex molecular architectures.
N-substituted 3,4-dihydroisoquinolines are known to participate in various cycloaddition and annulation reactions to form fused polycyclic systems. The terminal amino group of the butanamine side chain in 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- could be strategically employed in intramolecular cyclization reactions. For instance, after acylation or conversion to other suitable functional groups, this amine could react with the C1 position of the dihydroisoquinoline ring or an appended electrophile to construct novel, multi-ring heterocyclic frameworks. Such strategies are valuable in the synthesis of complex alkaloids and other natural product analogues. The reactivity of the imine-like C=N bond within the 3,4-dihydroisoquinoline core makes it susceptible to nucleophilic attack, a key step in many annulation strategies. nih.gov
The bifunctional nature of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, possessing both the rigid 3,4-dihydroisoquinoline unit and a flexible aminoalkyl chain, makes it an attractive building block for macrocycles and supramolecular structures. The terminal amine can be readily derivatized to participate in macrocyclization reactions, such as amide bond formation or reductive amination with dialdehydes, to form crown ether analogues or other macrocyclic hosts. The isoquinoline (B145761) moiety itself can engage in π-π stacking interactions, contributing to the organization and stability of supramolecular assemblies.
Table 1: Potential Reactions for Macrocycle Synthesis
| Reaction Type | Reactant for Amino Group | Resulting Linkage | Potential Macrostructure |
|---|---|---|---|
| Amidation | Dicarboxylic acid | Amide | Macrocyclic lactam |
| Reductive Amination | Dialdehyde | Amine | Polyaminomacrocycle |
The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, which can be readily obtained by the reduction of 3,4-dihydroisoquinolines, is a core structure in a vast number of bioactive compounds. rsc.org The butanamine side chain of the title compound offers a handle for the introduction of various pharmacophores. The primary amine can be functionalized to create libraries of compounds for drug discovery. For example, acylation, sulfonylation, or alkylation of the amine can lead to derivatives with potentially enhanced biological activity. The inherent chirality that can be introduced at the C1 position during synthesis or modification of the 3,4-dihydroisoquinoline ring is of significant interest in medicinal chemistry. nih.gov
Role in Catalyst and Ligand Design
The structural features of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- suggest its potential application in the development of novel catalysts and ligands, particularly for asymmetric synthesis.
Chiral ligands derived from tetrahydroisoquinoline backbones have been successfully employed in asymmetric catalysis. mdpi.com The butanamine moiety of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- could serve as a coordination site for metal catalysts. By introducing chirality into the isoquinoline framework, for instance at the C1 position, and coordinating a metal to the butanamine nitrogen, it is conceivable to design novel chiral ligands for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions. The flexibility of the butanamine chain could allow for the fine-tuning of the steric and electronic properties of the resulting metal complex.
Table 2: Potential Metal Complexes for Asymmetric Catalysis
| Metal | Potential Application | Chiral Center |
|---|---|---|
| Rhodium | Asymmetric Hydrogenation | C1 of Isoquinoline |
| Iridium | Asymmetric Hydrogenation | C1 of Isoquinoline |
| Palladium | Asymmetric Allylic Alkylation | C1 of Isoquinoline |
Tetrahydroisoquinoline derivatives have been utilized as organocatalysts, for example, in asymmetric Diels-Alder reactions. researchgate.net The primary amine of the butanamine side chain in 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- could function as a catalytic group in various organocatalytic transformations. For instance, it could be employed in enamine or iminium ion catalysis. The rigid isoquinoline scaffold would provide a defined stereochemical environment around the catalytic amine, potentially inducing high levels of enantioselectivity in reactions such as aldol additions, Michael additions, and α-functionalizations of carbonyl compounds.
Potential in Polymer Chemistry and Material Sciences
The unique structural characteristics of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, particularly the presence of the dihydroisoquinoline moiety and the primary amine, suggest its potential utility in the fields of polymer chemistry and materials science. While direct research on the polymerization or material science applications of this specific compound is not extensively documented, analogies can be drawn from structurally related compounds to explore its prospective roles.
Monomer or Intermediate for Polymer Synthesis (e.g., as seen for 3,4-Dihydro-2H-pyran in polymer industries)
The 3,4-dihydro- portion of the isoquinoline ring in 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- presents an interesting parallel to 3,4-Dihydro-2H-pyran (DHP), a compound that has found applications in polymer synthesis. DHP can be polymerized with itself or with other unsaturated compounds . For instance, it has been used in radical-initiated terpolymerization with maleic anhydride (B1165640) and vinyl acetate (B1210297) researchgate.net. The double bond within the heterocyclic ring of DHP is susceptible to polymerization under certain conditions.
By analogy, the endocyclic double bond in the dihydroisoquinoline ring of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- could potentially participate in polymerization reactions. While the synthesis of 3,4-dihydroisoquinoline derivatives can sometimes lead to the formation of polymers at higher temperatures, this is often an undesired side reaction nih.gov. However, under controlled conditions with suitable initiators, this reactivity could be harnessed for the synthesis of novel polymers. The resulting polymers would feature the rigid isoquinoline backbone, which could impart unique thermal and mechanical properties to the material.
Furthermore, the butanamine side chain offers a reactive handle for polymerization. The primary amine group can participate in step-growth polymerization, such as in the formation of polyamides or polyimides. This dual functionality—the potential for ring-opening or vinyl-type polymerization of the dihydroisoquinoline ring and the step-growth polymerization capability of the amine group—positions 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- as a versatile monomer for creating complex polymer architectures.
Table 1: Comparison of Polymerization Potential
| Feature | 3,4-Dihydro-2H-pyran (DHP) | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- (Potential) |
| Polymerizable Moiety | Endocyclic double bond | Endocyclic double bond, Primary amine |
| Polymerization Type | Radical polymerization, Copolymerization | Potential for radical or ring-opening polymerization, Step-growth polymerization |
| Key Polymer Feature | Polyether backbone | Polymer with isoquinoline units in the backbone or as pendant groups |
Formation of Coordination Compounds with Metal Ions (Analogy from 3,4-DHTCA)
The nitrogen atom within the 3,4-dihydroisoquinoline ring system of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- is a potential coordination site for metal ions. Research on related 1,2,3,4-tetrahydroisoquinoline derivatives has demonstrated their ability to form stable coordination compounds with a variety of transition metals.
For instance, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (a compound analogous to a dihydro-tetrahydroisoquinoline carboxylic acid, or 3,4-DHTCA) have been shown to form coordination complexes with Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ researchgate.netmdpi.com. In these complexes, the tetrahydroisoquinoline moiety acts as a ligand, coordinating with the metal ion researchgate.netmdpi.com. Similarly, other 3,3-dimethyl-1-N-substituted-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and their coordination chemistry with Co(II), Cu(II), Zn(II), Cr(III), and Fe(III) has been explored researchgate.net.
Drawing from these examples, it is highly probable that 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- can also act as a ligand to form coordination compounds with various metal ions. The nitrogen atom of the dihydroisoquinoline ring and the nitrogen atom of the butanamine side chain could both serve as donor atoms, potentially allowing the compound to act as a bidentate ligand.
Table 2: Metal Ions Coordinated by Tetrahydroisoquinoline Derivatives
| Metal Ion | Coordinated by Tetrahydroisoquinoline Derivative |
| Cu(II) | Yes researchgate.netresearchgate.net |
| Co(II) | Yes researchgate.netresearchgate.net |
| Co(III) | Yes researchgate.netmdpi.com |
| Zn(II) | Yes researchgate.net |
| Cr(III) | Yes researchgate.net |
| Fe(III) | Yes researchgate.netresearchgate.net |
Analytical and Spectroscopic Characterization Methodologies for 2 1h Isoquinolinebutanamine, 3,4 Dihydro
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.
One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-.
The ¹H NMR spectrum would reveal the chemical shifts, integration, and multiplicity of all proton signals. The aromatic protons on the benzene (B151609) ring of the dihydroisoquinoline core would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the methylene (B1212753) groups at positions 3 and 4 of the dihydroisoquinoline ring are expected to show characteristic triplet or multiplet signals in the aliphatic region. Specifically, the protons at C4, adjacent to the aromatic ring, would likely resonate around δ 2.7-3.0 ppm, while the protons at C3, adjacent to the nitrogen atom, would be shifted further downfield to approximately δ 3.7-4.0 ppm. The protons of the N-butanamine side chain would exhibit signals corresponding to the methylene groups and the terminal amine group.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. The carbon atoms of the aromatic ring would generate signals in the δ 120-140 ppm range. The imine carbon (C1) is a key diagnostic signal and is expected to appear significantly downfield, around δ 160-170 ppm. rsc.org The methylene carbons of the dihydroisoquinoline ring (C3 and C4) and the butanamine side chain would be observed in the upfield aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- This table is generated based on typical values for analogous N-substituted 3,4-dihydroisoquinolines.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- This table is generated based on typical values for analogous N-substituted 3,4-dihydroisoquinolines.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, COSY would show correlations between the protons on C3 and C4, confirming their adjacent relationship. It would also map the connectivity of the protons within the butanamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is essential for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal for the C4 methylene group would show a cross-peak with the corresponding C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is a powerful tool for piecing together the molecular skeleton. For example, the proton at C1 (the imine proton) would be expected to show correlations to C3, C4a, and C8a, confirming the structure of the dihydroisoquinoline ring. The protons of the N-CH₂ group of the butanamine chain would show correlations to C1 and C3 of the dihydroisoquinoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. researchgate.net While the 3,4-dihydroisoquinoline (B110456) ring is relatively rigid, NOESY can reveal the spatial proximity of the butanamine side chain protons to the protons of the heterocyclic and aromatic rings, offering insights into the preferred conformation.
The butanamine side chain attached to the nitrogen atom of the 3,4-dihydroisoquinoline ring can exhibit conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be employed to investigate these conformational dynamics. beilstein-journals.org At lower temperatures, the rotation around single bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature is raised, these signals may broaden and eventually coalesce into a single averaged signal. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational interchange.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). mdpi.com This allows for the unambiguous determination of the elemental formula of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-. By comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct molecular formula can be confidently established, distinguishing it from other isomers or compounds with the same nominal mass. For example, HRMS data for similar 3,4-dihydroisoquinoline derivatives have been used to confirm their elemental compositions. mdpi.commdpi.com
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
For 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, the fragmentation pathways would likely involve cleavages within the butanamine side chain and the dihydroisoquinoline ring system. Common fragmentation patterns for N-alkyl amines include α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu In this case, cleavage of the C-C bonds within the butanamine side chain would be expected. The dihydroisoquinoline ring itself can undergo characteristic fragmentation, such as retro-Diels-Alder reactions or cleavage of the bonds adjacent to the nitrogen atom. A systematic investigation of the fragmentation of isoquinoline (B145761) alkaloids has shown characteristic losses of substituent groups and cleavage of the alkaloid skeleton, which can be used to identify different structural types. nih.govresearchgate.net By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be confirmed, and the fragmentation pathways can be elucidated, providing further confidence in the structural assignment.
Table 3: List of Compounds Mentioned
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of bonds within the molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are often complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa.
For 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, the key functional groups include the secondary amine within the dihydroisoquinoline ring, the primary amine of the butanamine side chain, the aromatic ring, and aliphatic C-H bonds.
N-H Vibrations: The primary amine (-NH2) of the butanamine moiety is expected to show two distinct N-H stretching bands in the IR spectrum, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com Secondary amines, like the one in the dihydroisoquinoline ring, typically exhibit a single, weaker N-H stretching band. orgchemboulder.comspectroscopyonline.com The primary amine also displays a characteristic scissoring (bending) vibration, while both primary and secondary amines produce a broad N-H wagging band in the fingerprint region. orgchemboulder.com
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the dihydro portion of the ring and the butyl chain will be observed just below 3000 cm⁻¹. ucla.edu
C-N Vibrations: The stretching vibrations for the C-N bonds are found in the fingerprint region. The aromatic C-N stretch typically occurs at a higher frequency than the aliphatic C-N stretch due to the influence of the aromatic ring. libretexts.orgorgchemboulder.com
Aromatic Ring Vibrations: The benzene portion of the isoquinoline structure will give rise to characteristic C=C ring stretching bands in the 1600-1450 cm⁻¹ region. ucla.edu
The expected vibrational frequencies for 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | 3400 - 3300 | Medium |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3330 - 3250 | 3330 - 3250 | Medium |
| N-H Stretch | Secondary Amine (-NH-) | 3350 - 3310 | 3350 - 3310 | Weak-Medium |
| C-H Stretch | Aromatic | 3100 - 3010 | 3100 - 3010 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960 - 2850 | 2960 - 2850 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | 1650 - 1580 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1620 - 1450 | 1620 - 1450 | Medium-Strong |
| C-N Stretch | Aromatic | 1335 - 1250 | 1335 - 1250 | Medium |
| C-N Stretch | Aliphatic | 1250 - 1020 | 1250 - 1020 | Medium-Weak |
| N-H Wag | Primary & Secondary Amines | 910 - 665 | 910 - 665 | Broad, Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The primary chromophore in 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- is the substituted benzene ring.
The UV spectrum of benzene itself exhibits three absorption bands originating from π→π* transitions, often referred to as the E1, E2, and B bands. spcmc.ac.in The most intense band (E1) is typically in the vacuum UV region and not observed on standard instruments. The E2 band appears around 204 nm, and the B-band, which is forbidden by symmetry rules in unsubstituted benzene, appears as a much weaker absorption with fine structure around 256 nm. spcmc.ac.in
When substituents are added to the benzene ring, the symmetry is lowered, and the selection rules are relaxed. This typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity, ε) of the absorption bands. spcmc.ac.inup.ac.za In the case of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, the fusion of the dihydro-nitrogen-containing ring and the alkylamine substituent acts to modify the electronic environment of the benzene chromophore. This substitution is expected to cause a bathochromic shift of the B-band, moving it to a longer wavelength and increasing its intensity, while the fine structure is often lost in polar solvents. spcmc.ac.inup.ac.za The butanamine group itself is considered an auxochrome—a group that does not absorb significantly on its own but modifies the absorption of the chromophore.
A hypothetical UV-Vis spectrum for this compound in a common solvent like ethanol (B145695) would be expected to show the following absorptions.
| Band | Electronic Transition | Predicted λₘₐₓ (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| E2-band | π → π | ~210 - 225 | ~7,000 - 9,000 |
| B-band | π → π | ~265 - 280 | ~500 - 2,000 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of each atom in the crystal lattice. This technique yields a wealth of structural information, including bond lengths, bond angles, and torsional angles.
For 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. It would reveal the conformation of the dihydroisoquinoline ring system and the orientation of the butanamine side chain. If the molecule is chiral and a single enantiomer crystallizes, the technique can be used to determine its absolute stereochemistry. eurjchem.com Furthermore, the analysis reveals how the molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding, which would be expected between the amine groups of adjacent molecules. mdpi.com
While experimental data for this specific compound is not available, a plausible set of crystallographic parameters can be hypothesized based on similar isoquinoline derivatives found in the literature. eurjchem.commdpi.comrsc.org
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c | The lengths of the unit cell axes. | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |
| α, β, γ | The angles between the unit cell axes. | α = 90°, β = 98.5°, γ = 90° |
| V | The volume of the unit cell. | 1047 ų |
| Z | The number of molecules in the unit cell. | 4 |
| D_calc | The calculated density of the crystal. | 1.25 g/cm³ |
This hypothetical data provides a framework for what might be expected from an actual single-crystal X-ray diffraction experiment on 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-.
Future Research Directions and Unexplored Avenues for 2 1h Isoquinolinebutanamine, 3,4 Dihydro
Development of More Atom-Economical and Step-Economical Synthetic Pathways
Traditional methods for creating the 3,4-dihydroisoquinoline (B110456) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been staples in organic synthesis. organicreactions.org However, these methods can require harsh conditions and may not align with modern principles of green chemistry. Recent advancements have explored milder and more efficient procedures. organic-chemistry.org For instance, transition metal-catalyzed reactions, such as those involving palladium or copper, have provided new strategies for constructing the isoquinoline (B145761) skeleton. researchgate.net C-H activation strategies are also emerging as a powerful tool for creating these structures in a more direct fashion. organic-chemistry.orgnih.gov
Future work could focus on developing catalytic cascade reactions that form the 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- scaffold in a single, uninterrupted sequence. Such an approach would significantly improve step economy by avoiding the isolation of intermediates. nih.gov The ideal synthetic pathway would be characterized by high yields, minimal byproduct formation, and the use of readily available, non-toxic starting materials.
| Redox Economy | A consideration of the efficiency of oxidation and reduction steps within a synthesis. | Minimize unnecessary changes in oxidation states to avoid the use of stoichiometric oxidants or reductants. nih.gov |
Exploration of Bioinspired Synthesis Routes
Nature provides a rich blueprint for the synthesis of complex isoquinoline alkaloids. rsc.org These natural products are typically derived from amino acids like tyrosine or phenylalanine. rsc.org The biosynthesis of benzylisoquinoline alkaloids (BIAs), for example, involves a series of enzyme-catalyzed steps, including condensations and cyclizations, that proceed with high efficiency and stereoselectivity. acs.orgfrontiersin.org
A significant future research direction for 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- is the exploration of bioinspired synthetic strategies that mimic these natural pathways. This could involve the use of enzymes or biomimetic catalysts to perform key transformations. For instance, norcoclaurine synthase (NCS) is an enzyme that catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, a key step in the biosynthesis of many isoquinoline alkaloids. acs.org While the specific precursors for 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- are not yet defined, a bioinspired approach could involve identifying plausible biological starting materials and developing catalytic systems to mimic the enzymatic transformations. nih.gov Recent successes in the bioinspired total synthesis of other complex alkaloids demonstrate the power of this strategy. rsc.orgresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery
The discovery of novel derivatives of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- with potentially enhanced properties could be greatly accelerated by modern chemical technologies. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch synthesis. researchgate.net These benefits include precise control over reaction parameters, improved safety when handling hazardous intermediates, and the potential for straightforward scaling up of production. researchgate.netacs.org
Integrating flow chemistry with automated synthesis platforms can enable the rapid generation of libraries containing a large number of structural analogues of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-. syrris.com These automated systems can perform reactions, purify products, and even conduct initial screening assays in a high-throughput manner. researchgate.netmit.edu This approach significantly shortens the time required for the design-make-test-analyze cycle in drug discovery and materials science. syrris.comresearchoutreach.org The application of such automated platforms has already shown promise in the rapid synthesis and screening of other classes of pharmaceutical compounds. acs.org
Investigation of its Role in Advanced Supramolecular Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The structural features of the 3,4-dihydroisoquinoline core, including its aromatic ring system and nitrogen heteroatom, make it an attractive building block for the construction of complex supramolecular architectures. researchgate.net
Future research could investigate how 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- and its derivatives can be used as "tectons" or building blocks for self-assembling into larger, ordered structures. nih.gov Similar heterocyclic compounds, like quinolines and quinazolinones, have been shown to form fascinating supramolecular structures, including helices and coordination polymers, through a network of weak bonding interactions. nih.govacs.org By modifying the substituents on the isoquinoline core or the butanamine side chain, it may be possible to program the self-assembly process to create materials with specific topologies and functions. acs.org These advanced materials could have applications in areas such as catalysis, molecular recognition, and electronics. researchgate.net
Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research. rjptonline.org These computational tools can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with remarkable accuracy. mit.eduresearchgate.net For 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, ML models could be developed to predict its reactivity in various chemical reactions, helping chemists to design more efficient synthetic routes and avoid unproductive experiments. researchgate.netcmu.edu
Furthermore, AI can be employed in the de novo design of novel derivatives of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- with desired properties. nih.gov By learning the relationship between chemical structure and biological activity or material properties from existing data, generative models can propose new molecules that are optimized for a specific function. mdpi.comresearchgate.net This in-silico design process can significantly accelerate the discovery of new drug candidates or functional materials by focusing synthetic efforts on the most promising compounds. mit.eduresearchgate.net The integration of AI and ML into the research workflow for 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- holds the potential to unlock its full therapeutic and technological promise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
